4-Chloro-2-methylfuro[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylfuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLBSMISKCDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 4-Chloro-2-methylfuro[3,2-d]pyrimidine: An In-Depth Technical Guide for Drug Development Professionals
The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules with applications in oncology, virology, and beyond. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an attractive framework for the design of targeted therapeutics. This guide provides a detailed technical overview of the synthetic pathways leading to a key intermediate, 4-Chloro-2-methylfuro[3,2-d]pyrimidine, intended for researchers, medicinal chemists, and professionals in the field of drug development.
Strategic Overview: A Two-Stage Approach to the Furo[3,2-d]pyrimidine Core
The synthesis of this compound is most effectively approached through a two-stage strategy. The initial and most critical stage involves the construction of the fused furo[3,2-d]pyrimidine ring system to form the key intermediate, 2-methylfuro[3,2-d]pyrimidin-4-ol. The second stage is a well-established chlorination reaction to yield the target compound. This approach allows for the modular construction of the core, with the potential for diversification at various stages.
The overall synthetic transformation can be visualized as follows:
Caption: Cyclization pathway to the hydroxy intermediate.
Experimental Protocol: Synthesis of 2-Methylfuro[3,2-d]pyrimidin-4-ol
This protocol is adapted from established procedures for the synthesis of related fused pyrimidinones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminofuran-2-carboxamide | 126.11 | 1.26 g | 10 |
| Acetic Anhydride | 102.09 | 5.1 g | 50 |
| Pyridine (optional, catalyst) | 79.10 | 0.5 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminofuran-2-carboxamide (1.26 g, 10 mmol).
-
Add acetic anhydride (5.1 g, 50 mmol, ~4.7 mL).
-
Optionally, add a catalytic amount of pyridine (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield 2-methylfuro[3,2-d]pyrimidin-4-ol. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Stage 2: Chlorination of 2-Methylfuro[3,2-d]pyrimidin-4-ol
The conversion of the 4-hydroxy group to a chloro group is a pivotal step, as the resulting 4-chloro derivative is highly susceptible to nucleophilic substitution, making it a versatile intermediate for further derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. [1][2]
Mechanistic Considerations
The reaction mechanism involves the activation of the hydroxyl group of the pyrimidinone tautomer by phosphorus oxychloride. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent attack by a chloride ion at the C4 position, with the concomitant departure of the phosphate leaving group, yields the desired this compound. The presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction.
Caption: Chlorination mechanism using phosphorus oxychloride.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylfuro[3,2-d]pyrimidin-4-ol | 150.13 | 1.50 g | 10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | ~100 |
| N,N-Dimethylaniline (optional) | 121.18 | 1 mL | - |
Procedure:
-
In a well-ventilated fume hood, add 2-methylfuro[3,2-d]pyrimidin-4-ol (1.50 g, 10 mmol) to a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add phosphorus oxychloride (10 mL, ~100 mmol) to the flask. POCl₃ is corrosive and reacts with moisture, so appropriate personal protective equipment should be worn.
-
Optionally, add N,N-dimethylaniline (1 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring. This step is highly exothermic and should be performed with care.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Conclusion
The synthesis of this compound is a robust and reproducible process that provides a versatile intermediate for the development of novel therapeutic agents. The two-stage approach, involving the initial construction of the furo[3,2-d]pyrimidin-4-ol core followed by a standard chlorination procedure, offers a reliable pathway for obtaining this valuable building block. Careful control of reaction conditions and adherence to safety protocols, particularly during the handling of phosphorus oxychloride, are paramount for the successful and safe execution of this synthesis. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chemical scaffold.
References
-
Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. Bioorganic Chemistry, 100, 103796. Available at: [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2016). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Moron, J., & Bisagni, E. (1987). ChemInform Abstract: Synthesis of 4-Methylfuro(3',2':5,6)benzofuro(3,2-c)pyridine. ChemInform, 18(29). Available at: [Link]
-
Li, Z., et al. (2022). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
2-Aminofurans and 3-Aminofurans. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for preparing aminofuranes. (2023). Google Patents.
-
Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of furo[3,2-d]pyrimidin-4-one 7. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
Troubleshooting & Optimization
Furo[3,2-d]pyrimidine Synthesis: A Technical Guide to Managing Regioisomers
Welcome to our technical support center dedicated to the synthesis of furo[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Furo[3,2-d]pyrimidines are a class of bicyclic heterocycles of significant interest in medicinal chemistry, acting as structural analogs of purines and exhibiting a wide range of biological activities.[1] However, their synthesis can often be hampered by the formation of regioisomeric mixtures, leading to challenging purification processes and reduced yields of the desired product.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you address and overcome these challenges. We will delve into the mechanistic underpinnings of regioselectivity and offer practical, field-proven strategies to steer your reactions toward the intended isomer.
Troubleshooting Guide: Navigating Common Regioselectivity Issues
This section addresses specific problems you might encounter during the synthesis of furo[3,2-d]pyrimidines, offering explanations and actionable solutions.
Question 1: I am obtaining a mixture of N-1 and N-3 alkylated furo[3,2-d]pyrimidines during my final synthetic step. How can I improve the regioselectivity?
The alkylation of the pyrimidine ring in the furo[3,2-d]pyrimidine scaffold is a common step where regioselectivity becomes a critical issue. The outcome of this reaction is often dictated by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: The accessibility of the N-1 and N-3 positions to the incoming electrophile (your alkylating agent) is a primary determinant of the product ratio.
-
Insight: The N-1 position is generally less sterically hindered than the N-3 position, which is flanked by the fused furan ring.
-
Protocol: To favor N-1 alkylation, consider using a bulkier alkylating agent. The increased steric demand of the electrophile will make the approach to the more hindered N-3 position less favorable. Conversely, smaller alkylating agents may show less selectivity.
-
-
Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity.
-
Insight: The relative nucleophilicity of N-1 and N-3 can be modulated by the substituents on the furo[3,2-d]pyrimidine core. Electron-donating groups can enhance the nucleophilicity of the pyrimidine nitrogens, while electron-withdrawing groups will decrease it. The specific substitution pattern will influence the electron density distribution across the ring system.
-
Protocol: Analyze the electronic nature of your substituents. If you have a choice of synthetic routes, consider installing substituents that electronically favor the desired nitrogen for alkylation.
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.
-
Insight: The use of a strong, non-nucleophilic base can deprotonate the pyrimidine ring, forming an anion that can exist in different resonance forms. The subsequent alkylation will depend on the relative stability of these forms and their reactivity. The solvent polarity can also influence the reaction by stabilizing or destabilizing charged intermediates.
-
Protocol:
-
Base Selection: Experiment with a range of bases, from milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) to stronger hydride bases (e.g., NaH). The counter-ion of the base can also play a role through coordination effects.
-
Solvent Optimization: Screen different solvents. Aprotic polar solvents like DMF or DMSO are commonly used for alkylations. However, changing to a less polar solvent like THF or dioxane could alter the regioselectivity.
-
Temperature Control: Perform the reaction at different temperatures. Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically controlled product formed at higher temperatures.
-
-
Question 2: My cyclization reaction to form the furo[3,2-d]pyrimidine core is yielding a mixture of isomers. What factors control the regioselectivity of this ring-forming step?
The construction of the furo[3,2-d]pyrimidine scaffold, often through the condensation of a substituted furan with a three-carbon pyrimidine precursor, is another critical stage where regioselectivity is determined.
Key Factors Influencing Cyclization Regioselectivity:
-
Nature of the Starting Materials: The substituents on both the furan and the pyrimidine precursor play a crucial role.
-
Insight: The reaction typically proceeds via a nucleophilic attack from a nitrogen atom of the pyrimidine precursor onto an electrophilic carbon of the furan derivative. The electronic properties of the substituents will dictate the most nucleophilic nitrogen and the most electrophilic carbon.
-
Strategy: Carefully select your starting materials. For example, in the synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones, a one-pot three-component reaction of arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides has been shown to be highly regioselective.[1] This suggests that the specific combination and reactivity of the starting materials can direct the cyclization to a single regioisomer.
-
-
Catalyst Choice: The catalyst can influence the reaction pathway and, consequently, the regioselectivity.
-
Insight: Lewis acid catalysts, for instance, can coordinate to heteroatoms in the starting materials, altering their electronic properties and steric environment. This can favor one cyclization pathway over another.
-
Example: The use of ZrOCl₂·8H₂O as a catalyst in the aforementioned three-component reaction has been reported to provide excellent regioselectivity.[1]
-
Protocol: If your current method is unselective, consider screening different catalysts, including both Lewis acids and Brønsted acids or bases, depending on the specific reaction mechanism.
-
-
Reaction Conditions: As with alkylation, solvent and temperature are critical parameters.
-
Insight: The transition states leading to the different regioisomers will have different energies. The reaction conditions can be tuned to favor the transition state with the lower activation energy.
-
Protocol: A systematic optimization of the reaction conditions is recommended. Create a design of experiments (DoE) to efficiently screen different combinations of solvents, temperatures, and reaction times.
-
Experimental Workflow: Catalyst Screening for Regioselective Cyclization
Caption: Workflow for Catalyst Screening to Optimize Regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of regioisomers in furo[3,2-d]pyrimidine synthesis?
The formation of regioisomers is fundamentally due to the presence of multiple reactive sites on the precursor molecules. For example, in a cyclization reaction, if there are two non-equivalent nitrogen atoms that can initiate the ring closure, a mixture of products can be formed. The final product ratio is determined by the relative rates of the competing reaction pathways.
Q2: Are there any general guidelines to predict the major regioisomer?
While it is challenging to provide a universally applicable rule, some general principles can be helpful:
-
Steric Effects: The reaction will generally favor the pathway that minimizes steric repulsion in the transition state.
-
Electronic Effects: The most nucleophilic atom will preferentially attack the most electrophilic atom. Computational chemistry can be a powerful tool to predict the electron density and reactivity of different sites.
-
Thermodynamic vs. Kinetic Control: Reactions at lower temperatures tend to favor the kinetically controlled product (the one that forms faster), while reactions at higher temperatures with longer reaction times may favor the more stable, thermodynamically controlled product.
Q3: How can I reliably determine the structure of the regioisomers I have synthesized?
Unambiguous structure determination is crucial. A combination of spectroscopic techniques is usually required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for establishing connectivity and spatial relationships between atoms, which can help differentiate between regioisomers.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides definitive proof of its structure.
-
Mass Spectrometry (MS): While MS will show that the isomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes provide structural information.
Q4: Can the choice of protecting groups influence regioselectivity?
Absolutely. Protecting groups can be strategically used to block one reactive site, forcing the reaction to occur at another. For example, if you want to perform a reaction at N-3, you could selectively protect N-1 with a suitable protecting group, carry out the desired transformation, and then deprotect N-1. The choice of protecting group is critical and will depend on the stability of your molecule and the conditions of the subsequent reaction steps.
Data Summary: Influence of Reaction Parameters on Regioselectivity
| Parameter | General Trend for Favoring Less Hindered Isomer | General Trend for Favoring More Hindered Isomer | Rationale |
| Steric Bulk of Reagent | Increased bulk | Decreased bulk | Increased steric hindrance disfavors attack at the more crowded position. |
| Temperature | Lower temperature (kinetic control) | Higher temperature (thermodynamic control) | The kinetically favored product is formed via the lower energy transition state, while the thermodynamically favored product is the more stable isomer. |
| Solvent Polarity | Varies | Varies | Solvent can stabilize or destabilize charged intermediates and transition states, influencing reaction pathways. |
| Catalyst | Varies | Varies | Catalysts can alter the electronic and steric environment of the reactants, directing the reaction to a specific pathway. |
By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, you can gain better control over the regioselectivity of your furo[3,2-d]pyrimidine syntheses, leading to more efficient and successful outcomes in your research and development endeavors.
References
-
Mousavi, S. A., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Scientific Reports, 13(1), 1-20. [Link]
Sources
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 4-Chloro-2-methylfuro[3,2-d]pyrimidine
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. At the heart of every kinase inhibitor lies its "scaffold" or "core," a foundational chemical structure that anchors the molecule within the ATP-binding pocket of the kinase. This interaction, primarily through hydrogen bonds with the "hinge region" of the kinase, is the critical first step in achieving inhibition.
The choice of scaffold is a pivotal decision in the drug discovery cascade. It dictates not only the potential for potent target engagement but also influences crucial drug-like properties such as selectivity, solubility, metabolic stability, and synthetic accessibility. "Privileged scaffolds" are those that have repeatedly demonstrated the ability to serve as a foundation for potent inhibitors against multiple targets.
This guide provides an in-depth comparison of the furo[3,2-d]pyrimidine scaffold, specifically focusing on the versatile synthetic intermediate 4-Chloro-2-methylfuro[3,2-d]pyrimidine , against other well-established and privileged kinase inhibitor scaffolds. We will dissect their structural attributes, synthetic tractability, and the biological activities of their derivatives, supported by experimental data and protocols to provide a practical framework for researchers in the field.
The Furo[3,2-d]pyrimidine Scaffold: A Rising Contender
The furo[2,3-d]pyrimidine core, a bioisostere of the natural purine ring system, has gained significant traction as a scaffold for kinase inhibitors.[1] Its fused heterocyclic structure provides a rigid framework that can be strategically decorated with substituents to achieve high potency and selectivity. The 4-chloro substituent, in particular, serves as a crucial synthetic handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and explore the chemical space around the core.
Key Attributes:
-
Purine Bioisostere: Like adenine (the nitrogenous base in ATP), the furo[3,2-d]pyrimidine scaffold can form critical hydrogen bonds with the kinase hinge region, effectively mimicking the natural substrate.[2]
-
Synthetic Versatility: The 4-chloro position is highly reactive, enabling the facile introduction of amine, ether, or other linkers to connect to side chains that can probe deeper into the ATP pocket, enhancing affinity and selectivity.
-
Biological Potential: Derivatives of the closely related furo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases like PI3K/AKT.[3][4][5][6]
Comparative Analysis with Privileged Kinase Inhibitor Scaffolds
While the furo[3,2-d]pyrimidine system is promising, it is crucial to evaluate it against established scaffolds that have led to numerous FDA-approved drugs.
The Pyrimidine Scaffold
The simple pyrimidine ring is arguably one of the most successful and extensively used scaffolds in kinase inhibitor design, forming the basis for at least eight FDA-approved drugs.[7]
-
Structural Features: A six-membered aromatic ring with two nitrogen atoms. It is a relatively small and simple core, offering multiple points for substitution (typically at the 2, 4, and 5-positions).
-
Binding Mode: The two nitrogen atoms readily form hydrogen bonds with the kinase hinge. Its small size allows it to be accommodated by a vast number of kinases, which can be a double-edged sword, sometimes leading to poor selectivity.[7]
-
Approved Drugs: Imatinib (Gleevec®) for CML (contains a pyrimidine), Osimertinib (Tagrisso®) for NSCLC.[8]
-
Synthetic Accessibility: The synthesis of substituted pyrimidines is well-established and generally straightforward, allowing for rapid library generation.[9][10]
The Quinazoline Scaffold
The quinazoline scaffold, a fusion of a pyrimidine ring and a benzene ring, has given rise to a highly successful class of EGFR inhibitors.
-
Structural Features: A bicyclic aromatic system. The added benzene ring increases the surface area for potential van der Waals interactions and provides a more rigid and defined orientation within the binding pocket compared to a simple pyrimidine.
-
Binding Mode: The N1 and N3 atoms of the pyrimidine portion typically interact with the hinge region. The 4-position is commonly substituted with an anilino group that projects into the pocket, a hallmark of many EGFR inhibitors.[11]
-
Approved Drugs: Gefitinib (Iressa®), Lapatinib (Tykerb®), and Afatinib (Gilotrif®) are all quinazoline-based EGFR/HER2 inhibitors.[11][12]
-
Synthetic Accessibility: While more complex than pyrimidines, the synthesis of the quinazoline core and its derivatives is well-documented, with established routes for creating diverse libraries.[13]
The Pyrazolo[3,4-d]pyrimidine Scaffold
This fused heterocyclic system is another purine isostere that has proven to be an exceptionally versatile and successful scaffold.[14]
-
Structural Features: A fusion of a pyrazole and a pyrimidine ring. This arrangement allows it to mimic the adenine ring of ATP, facilitating strong binding to the kinase hinge region.[2]
-
Binding Mode: The scaffold forms hydrogen bonds with the kinase hinge, and modifications at various positions can be used to target specific features of the ATP binding site, enabling the development of both reversible and irreversible inhibitors.
-
Approved Drugs: Ibrutinib (Imbruvica®), a covalent BTK inhibitor, and Ruxolitinib (Jakafi®), a JAK1/2 inhibitor, highlight the scaffold's versatility.[14]
-
Synthetic Accessibility: The synthesis can be more challenging than simpler monocyclic or bicyclic systems but is achievable through multi-step sequences, which are well-documented in the literature.
Data-Driven Scaffold Performance Comparison
Direct, side-by-side comparison of scaffolds is challenging as inhibitory potency is highly dependent on the specific kinase target and the appended R-groups. However, we can compare representative examples from each class to illustrate their potential.
| Scaffold Class | Representative Inhibitor | Primary Target(s) | Potency (IC50 / Ki) | Reference |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3Kβ / AKT | 71 nM / 411 nM | [3] |
| Pyrimidine | Compound 13 | Aurora A | 52.2 nM | [15] |
| Quinazoline | Gefitinib | EGFR | ~2-37 nM | [11] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 nM | [14] |
| Pyrazolo[3,4-d]pyrimidine | Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | [14] |
| Pyrazole | Encorafenib | B-Raf (V600E) | Ki of 0.3 nM | [16] |
Note: Data is compiled from different studies and assays; direct comparison of absolute values should be made with caution. The table serves to illustrate the high level of potency achievable with each scaffold.
Experimental Methodologies: A Guide to Scaffold Evaluation
The evaluation of a novel kinase inhibitor scaffold requires a systematic and rigorous experimental workflow. The protocols described below represent a self-validating system, where the results of one experiment inform and validate the next.
Protocol 1: Synthesis of a 4-Anilino-furo[3,2-d]pyrimidine Derivative (Illustrative)
Causality: This protocol exemplifies the utility of the 4-chloro group as a synthetic handle. A nucleophilic aromatic substitution (SNAr) reaction with an aniline is a common and robust method to install the side chains necessary for potent kinase inhibition.
-
Dissolve Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable solvent such as n-butanol or 2-propanol.
-
Add Nucleophile: Add 1.1 equivalents of the desired substituted aniline to the reaction mixture.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), to protonate the pyrimidine ring and activate it for nucleophilic attack.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. A common method is to dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final purification is typically achieved by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is chosen here because it is a universal method applicable to virtually any kinase, measuring the amount of ADP produced, which is a direct product of kinase activity. Less ADP produced in the presence of the inhibitor indicates higher potency.
-
Prepare Reagents: Prepare serial dilutions of the test compound (from Protocol 1) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate peptide for that kinase, and ATP to a final volume of 5 µL.
-
Initiate Reaction: Add the test compound dilutions to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's turnover rate.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Measure Light: Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains the enzymes necessary to convert the ADP produced by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Target Engagement via Western Blot
Causality: While an in vitro assay confirms biochemical potency, a cellular assay is essential to prove that the compound can enter cells and inhibit the target in its native environment. Western blotting for a known downstream phosphorylated substrate of the target kinase provides this proof-of-concept.
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one known to be driven by the target kinase) and allow the cells to adhere overnight. Treat the cells with increasing concentrations of the test compound for a set period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of samples.
-
SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-AKT if targeting PI3K).
-
Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Loading Control: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and/or a housekeeping protein like GAPDH or β-actin to confirm that any decrease in the phospho-signal is due to inhibition and not unequal protein loading. A dose-dependent decrease in the phosphorylated protein signal indicates successful target engagement in cells.
Conclusion and Future Outlook
The selection of a core scaffold is a foundational pillar of successful kinase inhibitor design. This guide has contextualized the furo[3,2-d]pyrimidine scaffold, highlighting its potential as a versatile and effective core for developing novel kinase inhibitors.
-
Furo[3,2-d]pyrimidine presents a compelling profile due to its bioisosteric relationship with purines and the synthetic flexibility offered by intermediates like this compound.
-
Established scaffolds like pyrimidine , quinazoline , and pyrazolo[3,4-d]pyrimidine remain the gold standard, with a proven track record of producing FDA-approved drugs. Their success provides a high bar for any new scaffold to meet.
-
The ultimate success of any scaffold is not determined by its core structure alone, but by the intricate interplay of its substituents with the unique topology of the target kinase's ATP binding site.
For drug development professionals, the furo[3,2-d]pyrimidine scaffold represents a valuable and perhaps less-explored alternative to more saturated chemical spaces. Its potential for generating novel intellectual property, combined with its favorable chemical and biological characteristics, makes it a worthy candidate for inclusion in screening libraries and lead optimization programs. Future work should focus on broad kinome profiling of furo[3,2-d]pyrimidine-based libraries to uncover novel and selective inhibitors for both well-established and understudied kinases.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC. (2024). PubMed Central. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC. (2017). National Institutes of Health. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). National Institutes of Health. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents. (n.d.).
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Publications. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
-
Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (2022). ResearchGate. [Link]
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). IntechOpen. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]
-
Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2022). Taylor & Francis Online. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Bentham Science. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Bentham Science. [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018). ResearchGate. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
-
Quinazoline. (n.d.). Wikipedia. [Link]
-
Examples of the three main classes of kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). PubMed. [Link]
-
4-chloro-2-methyl[14]benzofuro[3,2-d]pyrimidine. (n.d.). ChemSynthesis. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]
-
A novel furo[2,3- d] pyrimidine-based chalcone derivative (MMK-1931) loaded chitosomes as a potential cancer therapy in an Ehrlich ascites tumor model. (2025). PubMed. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
-
exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 11. Quinazoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 4-Chloro-2-methylfuro[3,2-d]pyrimidine
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and associated toxicities, hindering the therapeutic potential of promising drug candidates.[3] This guide provides a comprehensive overview of selectivity profiling for a novel kinase inhibitor scaffold, 4-Chloro-2-methylfuro[3,2-d]pyrimidine, offering a comparative analysis with other pyrimidine-based inhibitors and a detailed experimental protocol for its characterization.
The furo[3,2-d]pyrimidine core represents a less-explored isomer of the more common furo[2,3-d]pyrimidine scaffold, which has shown promise in targeting various kinases.[5][6] Fused heterocyclic systems like furopyrimidines are structurally related to purines, the endogenous ligands for the ATP-binding site of kinases, making them attractive starting points for inhibitor design.[5] The strategic placement of substituents on the this compound backbone is anticipated to confer a unique selectivity profile, which this guide will explore.
The Furo[3,2-d]pyrimidine Scaffold: Structural Insights and Kinase Targeting
The pyrimidine ring is a well-established hinge-binding motif in a multitude of FDA-approved kinase inhibitors.[7] It typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The fused furan ring of the furo[3,2-d]pyrimidine scaffold introduces conformational rigidity and provides a vector for substituents to explore additional pockets within the active site, potentially enhancing both potency and selectivity.
While direct experimental data for this compound is not yet widely published, we can infer its potential kinase targets by examining related structures. The broader class of pyrimidine derivatives has been shown to inhibit a wide range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as cytosolic kinases such as those in the PI3K/AKT pathway.[8][9][10] The chloro-substituent at the 4-position is a common feature in many kinase inhibitors, often involved in key interactions within the ATP-binding site. The methyl group at the 2-position can also contribute to hydrophobic interactions and influence the overall orientation of the molecule.
Below is a diagram illustrating the general mechanism of Type I kinase inhibitors, which bind to the active "DFG-in" conformation of the kinase.
Caption: Competitive binding of a Type I inhibitor to the kinase hinge region, preventing ATP binding and subsequent phosphorylation.
Comparative Analysis: Furo[3,2-d]pyrimidine vs. Other Scaffolds
To understand the potential advantages of the furo[3,2-d]pyrimidine scaffold, it is instructive to compare it with other well-characterized pyrimidine-based kinase inhibitors.
| Scaffold | Representative Inhibitor(s) | Common Kinase Targets | Key Selectivity Features |
| Furo[3,2-d]pyrimidine | This compound (Hypothetical) | VEGFR, PDGFR, PI3K/AKT (Predicted) | The specific fusion of the furan ring may allow for unique interactions with the ribose-binding pocket, potentially offering a distinct selectivity profile compared to other furopyrimidines. |
| Pyrrolo[2,3-d]pyrimidine | Sunitinib, Pexidartinib | VEGFR, PDGFR, c-KIT, CSF1R[11] | The pyrrolo nitrogen can act as a hydrogen bond donor or acceptor, providing additional interaction points. Modifications at the 6-position have been shown to modulate the RTK inhibitory profile.[9] |
| Furo[2,3-d]pyrimidine | Various experimental compounds | PI3K, AKT[8] | This scaffold has demonstrated efficacy against a range of cancer cell lines by targeting the PI3K/AKT/mTOR pathway.[6] |
| Aminopyrimidine | Imatinib (a phenylaminopyrimidine) | BCR-Abl, c-KIT, PDGFR[12] | The aminopyrimidine core is a versatile hinge-binder, but kinome-wide selectivity can be poor without careful optimization of side chains.[7] |
The unique geometry of the furo[3,2-d]pyrimidine core may enable the design of inhibitors that can exploit subtle differences in the ATP-binding sites of various kinases, potentially leading to improved selectivity.
Experimental Protocol: Kinase Selectivity Profiling
A robust and reproducible method for determining the selectivity of a novel inhibitor is crucial. The following protocol describes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This method is highly sensitive and amenable to high-throughput screening against a large panel of kinases.
Objective: To determine the inhibitory activity of this compound against a panel of recombinant human kinases.
Materials:
-
This compound (test compound)
-
DMSO (vehicle control)
-
Recombinant human kinases (desired panel)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Step-by-step workflow for a luminescence-based kinase selectivity profiling assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations for IC₅₀ determination.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compound, DMSO (vehicle control), and a known inhibitor (positive control) into the wells of a 384-well plate.
-
Kinase Reaction: a. Add the kinase enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.[13] b. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[14] The ATP concentration should ideally be at or near the Kₘ for each kinase to ensure accurate IC₅₀ determination. c. Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or 37°C).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to simultaneously convert the generated ADP to ATP and measure the newly synthesized ATP in a luciferase reaction. c. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase.
Interpreting the Selectivity Profile
The output of a kinase panel screen is a list of IC₅₀ values for the test compound against numerous kinases. This data can be visualized using a "kinome map" to provide a global view of the compound's selectivity. A highly selective inhibitor will show potent inhibition of a single kinase or a small number of related kinases, with significantly weaker activity against other kinases.
Key Metrics for Selectivity:
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases it inhibits above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This can be adapted to measure the inequality of inhibitor binding across the kinome, with a higher Gini coefficient suggesting greater selectivity.
It is important to remember that in vitro selectivity does not always translate directly to cellular or in vivo efficacy.[12] Cellular assays are necessary to confirm on-target activity and assess factors such as cell permeability and off-target effects in a more biologically relevant context.
Conclusion
The this compound scaffold represents a promising, albeit underexplored, platform for the development of novel kinase inhibitors. Its structural relationship to other successful pyrimidine-based inhibitors suggests a high likelihood of activity against one or more kinase families. By employing a systematic and robust selectivity profiling strategy, as detailed in this guide, researchers can effectively characterize the inhibitory profile of this and other novel compounds. This critical step in the drug discovery process enables the identification of potent and selective kinase inhibitors, ultimately paving the way for the development of safer and more effective targeted therapies.
References
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed Central. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (NIH). Available at: [Link]
-
Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central. Available at: [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine... ResearchGate. Available at: [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Available at: [Link]
-
Kinase Screening & Profiling Services. BPS Bioscience. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. Available at: [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available at: [Link]
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Assessment of 4-Chloro-2-methylfuro[3,2-d]pyrimidine-based Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The furo[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors. The specific subclass, 4-Chloro-2-methylfuro[3,2-d]pyrimidine-based inhibitors, represents a promising avenue for the development of novel therapeutics. However, the high degree of structural similarity within the ATP-binding site across the human kinome presents a significant challenge: ensuring target specificity.[2][3] Off-target effects, arising from unintended interactions with other kinases, can lead to toxicity or diminished efficacy, jeopardizing clinical translation.[3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the cross-reactivity of novel this compound-based inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for a multi-tiered assessment strategy, and discuss the interpretation of the resulting data to build a robust selectivity profile for your candidate inhibitors.
The Imperative of Selectivity Profiling
The journey of a kinase inhibitor from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with the entire kinome. Broad-spectrum kinase inhibitors can be effective in certain contexts by disrupting multiple signaling pathways simultaneously.[1] However, for many therapeutic indications, a highly selective inhibitor is desirable to minimize off-target side effects.[1] Kinase selectivity profiling is therefore a critical step in the discovery process to identify and mitigate potential liabilities early on.[4]
Our assessment strategy is designed as a funnel, starting with broad, high-throughput screening to identify potential off-targets, followed by more focused and quantitative assays to confirm and characterize these interactions. This tiered approach optimizes resource allocation while providing a comprehensive understanding of the inhibitor's selectivity.
Figure 1. A tiered approach to cross-reactivity assessment.
Tier 1: Broad Kinome Screening - Casting a Wide Net
The initial step is to screen the this compound-based inhibitor against a large, representative panel of kinases at a single, relatively high concentration (e.g., 1 µM). This provides a broad overview of the inhibitor's selectivity and identifies potential off-targets that warrant further investigation. Several commercial services offer comprehensive kinase profiling panels, covering a significant portion of the human kinome.[4][5]
Experimental Protocol: Single-Dose Kinome Profiling
Objective: To identify potential off-targets of the test compound across a broad range of kinases.
Methodology: A widely accepted and robust method for this initial screen is the radiometric activity assay .[1] This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.[1]
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the this compound-based inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare assay plates containing the panel of recombinant kinases, their respective substrates, and cofactors in an appropriate assay buffer.
-
Compound Addition: Add the test compound to the assay wells at a final concentration of 1 µM. Include a DMSO-only control (vehicle) and a known broad-spectrum inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction and separate the radiolabeled substrate from the unreacted ATP, typically by spotting the reaction mixture onto a filter membrane that captures the substrate.[1]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Data Interpretation: A common threshold for identifying a "hit" is >50% inhibition at the screening concentration. All kinases exceeding this threshold should be flagged for further investigation in Tier 2.
Tier 2: Hit Confirmation and Potency Determination
The goal of this tier is to confirm the hits identified in the primary screen and to quantify the potency of the inhibitor against both the intended target and the identified off-targets. This is achieved by generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination via Dose-Response Assays
Objective: To determine the IC50 values of the inhibitor for the primary target and confirmed off-targets.
Methodology: The same assay format used in Tier 1 (e.g., radiometric assay) is typically employed for consistency. However, various non-radioactive formats, such as fluorescence-based or luminescence-based assays, are also widely used and can be suitable alternatives.[2][6]
Step-by-Step Protocol:
-
Compound Preparation: Perform a serial dilution of the this compound-based inhibitor in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Setup: As in Tier 1, prepare assay plates with the selected kinases (primary target and off-target hits), substrates, and cofactors.
-
Compound Addition: Add the serially diluted compound to the assay wells.
-
Reaction and Detection: Follow the same procedure for reaction initiation, incubation, and detection as in the Tier 1 protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation:
The IC50 values should be summarized in a table for easy comparison.
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., Kinase X) | [Insert Value] |
| Off-Target 1 | [Insert Value] |
| Off-Target 2 | [Insert Value] |
| ... | ... |
A selectivity ratio can be calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher ratio indicates greater selectivity.
Tier 3: Cellular Target Engagement and Functional Validation
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate these findings in a more physiologically relevant context.[7] Cellular target engagement assays confirm that the inhibitor can bind to its intended and off-targets within a living cell.[7]
Figure 2. Cellular validation workflow.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of the inhibitor to the target and off-target kinases in live cells.
Methodology: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for measuring compound binding to specific protein targets in real-time within living cells.[6][7]
Step-by-Step Protocol:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that transiently or stably expresses the kinase of interest fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a suitable assay plate.
-
Compound Addition: Add the this compound-based inhibitor at various concentrations.
-
Tracer Addition: Add a fluorescently labeled tracer that also binds to the kinase's ATP pocket.
-
Luminescence Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Determine the IC50 from the dose-response curve.
Downstream Functional Assays
The final step is to assess the functional consequences of target and off-target inhibition. This involves monitoring the phosphorylation of known downstream substrates or observing a relevant cellular phenotype. For instance, if a thieno[3,2-d]pyrimidine derivative is designed to target PI3Kα, a downstream functional assay could involve measuring the phosphorylation of Akt.[8]
Alternative and Complementary Approaches
While the outlined strategy provides a robust framework, other powerful techniques can offer additional insights:
-
Chemical Proteomics: This approach uses affinity chromatography with an immobilized inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[9][10][11] This can uncover completely unexpected off-targets.
-
Thermal Proteome Profiling (TPP): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding, without requiring modification of the compound.[11]
Conclusion
A thorough and systematic assessment of cross-reactivity is not merely a checkbox in the drug discovery process; it is a fundamental component of building a compelling data package for a novel therapeutic candidate. For this compound-based inhibitors, this multi-tiered approach, progressing from broad kinome screening to focused biochemical and cellular assays, provides the necessary depth of understanding to confidently advance the most selective and promising compounds toward clinical development. By embracing this rigorous evaluation, researchers can mitigate the risks of off-target effects and enhance the likelihood of developing safe and effective medicines.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Hou, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. Bioorganic Chemistry, 100, 103796. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
van den Eshof, B. L., et al. (2010). Kinome Profiling. PMC. [Link]
-
Bole, T., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Basawaraj, R., et al. (2018). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Kinnings, S. L., et al. (2009). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
-
Matherly, L. H., et al. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]
-
Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Oncolines. [Link]
-
Singh, H., & Raghava, G. P. S. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
-
Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]
-
Hudson, K. D., et al. (2026, January 21). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]
-
Milanesi, F., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 37(12), 1680–1687. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 107-118.e6. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling Services. Eurofins Discovery. [Link]
-
Zhang, T., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Matherly, L. H., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Cellular Context Influences Kinase Inhibitor Selectivity | bioRxiv [biorxiv.org]
- 8. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Anticancer Potential of Furo[3,2-d]pyrimidine Analogs and Related Compounds
In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the furo[3,2-d]pyrimidine core and its related isomers, such as furo[2,3-d]pyrimidines, have garnered significant attention as a promising framework for the development of potent anticancer agents.[1] This guide provides a comparative analysis of the anticancer activity of various furo[3,2-d]pyrimidine analogs and related furopyrimidine derivatives, delving into their mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
While direct comparative studies on 4-Chloro-2-methylfuro[3,2-d]pyrimidine analogs are not extensively documented in publicly available literature, a wealth of information on the broader class of furopyrimidine derivatives allows for a robust comparative analysis. These compounds have demonstrated considerable potential as inhibitors of critical signaling pathways implicated in cancer progression, often acting as ATP-competitive inhibitors in the kinase domain of enzymes that regulate cell proliferation, survival, and angiogenesis.[1]
The Furo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Oncology
The furo[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system that serves as a versatile template for the design of kinase inhibitors. The fusion of a furan ring to a pyrimidine ring creates a unique electronic and steric environment that can be strategically modified to achieve potent and selective inhibition of various protein kinases. The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1]
Comparative Anticancer Activity of Furopyrimidine Analogs
The anticancer efficacy of furopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro antiproliferative activity of selected furopyrimidine analogs against various cancer cell lines, providing a basis for a comparative assessment.
| Compound ID | Core Scaffold | Modifications | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4a | Furo[2,3-d]pyrimidine | - | HepG2 (Liver) | 0.70 | [2] |
| 10b | Furo[2,3-d]pyrimidine | 1,3,4-thiadiazole moiety | HS 578T (Breast) | 1.51 | [3][4] |
| VIa | Furo[2,3-d]pyrimidine | - | MCF-7 (Breast) | 1.20 ± 0.21 | [4] |
| VIb | Furo[2,3-d]pyrimidine | - | MCF-7 (Breast) | 1.90 ± 0.32 | [4] |
| 5d | Furo[2,3-d]pyrimidine | Halogenated chalcone | NCI 59 cell line panel | 2.41 (mean) | [5] |
| 5e | Furo[2,3-d]pyrimidine | Halogenated chalcone | NCI 59 cell line panel | 1.23 (mean) | [5] |
| A12 | Thieno[3,2-d]pyrimidine | 2,4-bismorpholinyl | HCT116 (Colon) | 3.24 | [6] |
| A12 | Thieno[3,2-d]pyrimidine | 2,4-bismorpholinyl | A549 (Lung) | 7.10 | [6] |
| A12 | Thieno[3,2-d]pyrimidine | 2,4-bismorpholinyl | MCF-7 (Breast) | 7.39 | [6] |
Analysis of Structure-Activity Relationships:
The data presented above highlights several key structure-activity relationships:
-
Substitution at the 4-position: The 4-chloro group in the parent compound, this compound, is a reactive site that can be readily displaced by various nucleophiles to generate a library of analogs with diverse biological activities.
-
Fusion Isomerism: Both furo[3,2-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds have demonstrated significant anticancer potential, suggesting that the orientation of the furan and pyrimidine rings can be modulated to fine-tune activity against specific targets.
-
Introduction of Pharmacophores: The incorporation of established anticancer pharmacophores, such as the 1,3,4-thiadiazole moiety in compound 10b, can significantly enhance the cytotoxic activity.[3][4] Similarly, the addition of chalcone moieties, particularly those with halogen substituents (compounds 5d and 5e), has been shown to yield potent antiproliferative agents.[5]
-
Bioisosteric Replacement: The replacement of the furan ring with a thiophene ring, as seen in the thieno[3,2-d]pyrimidine analog A12, maintains potent anticancer activity, indicating that this bioisosteric substitution is well-tolerated and can be a viable strategy in analog design.[6]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
A significant body of evidence suggests that the anticancer effects of furopyrimidine derivatives are mediated through the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway, in particular, has emerged as a primary target for this class of compounds.[1]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4][7] Furopyrimidine derivatives have been shown to act as dual inhibitors of PI3K and Akt, effectively blocking the downstream signaling cascade.[1][3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by furopyrimidine analogs.
Induction of Apoptosis
In addition to pathway inhibition, many furopyrimidine analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4][8] This is a critical mechanism for eliminating malignant cells and is often a hallmark of effective anticancer agents. The induction of apoptosis by these compounds is frequently associated with the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[8][9]
Experimental Protocols for Evaluating Anticancer Activity
The evaluation of the anticancer activity of novel compounds relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments commonly used in the characterization of furopyrimidine analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the furopyrimidine analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells with the furopyrimidine analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The furo[3,2-d]pyrimidine scaffold and its related isomers represent a highly promising class of compounds for the development of novel anticancer agents. The available data strongly suggests that these compounds exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis. The modular nature of the furopyrimidine core allows for extensive chemical modifications, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modifications of the furopyrimidine scaffold are needed to delineate the key structural features required for potent and selective inhibition of specific kinase targets.
-
In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Target Deconvolution: While the PI3K/Akt/mTOR pathway is a known target, further studies are required to identify the full spectrum of molecular targets for the most potent furopyrimidine analogs.
By leveraging the insights gained from the comparative analysis of existing analogs and employing a rational drug design approach, the full therapeutic potential of the furo[3,2-d]pyrimidine scaffold can be realized in the ongoing fight against cancer.
References
-
Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Available at: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. Baishideng Publishing Group. Available at: [Link]
-
Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available at: [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. PubMed. Available at: [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Publishing. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
PI3K AKT mTOR Pathway (and the effects). YouTube. Available at: [Link]
-
Targeting the PI3K-Akt-mTOR Pathway. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Furo[3,2-d]pyrimidine Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The furo[3,2-d]pyrimidine core is a fused heterocyclic system that has emerged as a significant pharmacophore in the pursuit of novel therapeutic agents. As a bioisostere of purine, this scaffold has attracted considerable attention for its potential to interact with a variety of biological targets, including protein kinases, phosphodiesterases, and G-protein coupled receptors. Its rigid, planar structure provides a well-defined framework for the orientation of functional groups, making it an attractive starting point for the design of potent and selective inhibitors.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) associated with modifications to the furo[3,2-d]pyrimidine ring. We will delve into the impact of substitutions at various positions on the scaffold's biological activity, drawing upon data from both direct studies of furo[3,2-d]pyrimidines and insights from the closely related and more extensively studied furo[2,3-d]pyrimidine isomer. This analysis is intended to provide a robust framework for medicinal chemists and drug discovery scientists to guide the design of next-generation furo[3,2-d]pyrimidine-based therapeutics.
Comparative Analysis of Substituent Effects on Biological Activity
The biological activity of furo[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. While the body of research on the furo[3,2-d]pyrimidine scaffold is still growing, valuable insights can be gleaned from studies on analogous systems and the isomeric furo[2,3-d]pyrimidine core.
Substitutions on the Pyrimidine Ring: A Gateway to Potency and Selectivity
Modifications at the C2 and C4 positions of the pyrimidine ring have been a primary focus of SAR studies, as these positions are often crucial for interactions with the hinge region of protein kinases.
-
The C4 Position: Substitution at the C4 position with various amino moieties has been shown to be a critical determinant of activity. For instance, in a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, the introduction of an amine at the analogous C4 position was essential for inhibitory activity against a panel of Ser/Thr kinases.[1] Further elaboration of this amine with aryl groups can lead to enhanced potency, suggesting that this position can be exploited to probe for additional binding interactions in the active site of target proteins.[1]
-
The C2 Position: The C2 position offers another key handle for modulating activity. While less explored than the C4 position in the context of furo[3,2-d]pyrimidines, studies on the isomeric furo[2,3-d]pyrimidine scaffold have demonstrated that the introduction of small, hydrogen-bonding groups at C2 can significantly impact potency. In the broader context of 2,4-disubstituted pyrimidines, a hydrogen-bonding interaction in this region is often important for enhancing binding affinity to targets like ERα and VEGFR-2.[2]
Modifications on the Furan Ring: Fine-Tuning Physicochemical Properties and Target Engagement
Substitutions on the furan portion of the scaffold, at the C6 and C7 positions, can influence the molecule's physicochemical properties, such as solubility and metabolic stability, as well as provide opportunities for additional target interactions.
-
The C7 Position: In the context of pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amines, functionalization at the C7 position via Suzuki-Miyaura cross-coupling has been successfully employed to introduce a variety of aryl and heteroaryl groups.[1] This diversification led to the identification of compounds with potent and selective inhibitory activity against CLK1, highlighting the importance of exploring this position for achieving selectivity.[1]
-
The C6 Position: While direct SAR data for the C6 position of the furo[3,2-d]pyrimidine core is limited, insights can be drawn from the furo[2,3-d]pyrimidine isomer. In a series of FLT3-ITD inhibitors, the nature of the substituent at the analogous C6 position significantly influenced potency.[3] Phenyl and substituted phenyl groups at this position were found to be well-tolerated and contributed to potent inhibition.[3]
Systematic Comparison of Furo[3,2-d]pyrimidine Analogues
To provide a clearer picture of the SAR, the following table summarizes the biological activities of representative furo[3,2-d]pyrimidine derivatives and their close analogues.
| Compound ID | Scaffold | R1 (Position 2) | R2 (Position 4) | R3 (Position 7) | Target | Activity (IC50/GI50) | Reference |
| 1 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | H | NH2 | Br | CLK1 | >10 µM | [1] |
| 35 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | H | NH-aryl | 4-fluorophenyl | CLK1 | 49 nM | [1] |
| VIa | Furo[2,3-d]pyrimidine (isomer) | Varies | Varies | N/A | NCI 59 Cell Line | GI50 = 2.41 µM | [4] |
| VIb | Furo[2,3-d]pyrimidine (isomer) | Varies | Varies | N/A | NCI 59 Cell Line | GI50 = 1.23 µM | [4] |
| 10b | Furo[2,3-d]pyrimidine (isomer) | Varies | Varies | N/A | PI3Kα | IC50 = 0.175 µM | [5] |
| 10b | Furo[2,3-d]pyrimidine (isomer) | Varies | Varies | N/A | PI3Kβ | IC50 = 0.071 µM | [5] |
| 10b | Furo[2,3-d]pyrimidine (isomer) | Varies | Varies | N/A | AKT | IC50 = 0.411 µM | [5] |
| 3f | Furo[2,3-d]pyrimidine (isomer) | Varies | Varies | N/A | EGFR | IC50 = 0.121 µM | [6] |
Note: Data for the furo[2,3-d]pyrimidine isomer is included to provide a broader context for the potential SAR of the furo[3,2-d]pyrimidine scaffold. Direct comparative data for a series of systematically modified furo[3,2-d]pyrimidines is currently limited in the literature.
Key Signaling Pathways Targeted by Furo[3,2-d]pyrimidine Derivatives
The anticancer and anti-inflammatory activities of many furo[3,2-d]pyrimidine analogues stem from their ability to inhibit key protein kinases involved in cellular signaling. Two of the most prominent pathways are the PI3K/AKT and EGFR signaling cascades.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
Caption: Inhibition of the PI3K/AKT signaling pathway by furo[3,2-d]pyrimidine derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers.
Caption: Furo[3,2-d]pyrimidine derivatives can inhibit the EGFR signaling pathway.
Experimental Protocols for Activity Assessment
The evaluation of the biological activity of novel furo[3,2-d]pyrimidine derivatives relies on a suite of robust and reproducible in vitro assays. The following protocols provide step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Prepare Reagents:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT).
-
Prepare serial dilutions of the furo[3,2-d]pyrimidine test compounds in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of the target kinase and its substrate in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final volume should be 10 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furo[3,2-d]pyrimidine test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of an inhibitor.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with the furo[3,2-d]pyrimidine inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Conclusion and Future Directions
The furo[3,2-d]pyrimidine scaffold represents a promising framework for the development of novel therapeutics, particularly in the area of kinase inhibition. The structure-activity relationships discussed in this guide, drawn from studies on the core scaffold and its close analogues, provide a valuable starting point for the design of more potent and selective compounds.
Key takeaways for future drug design include:
-
C4-amination: The C4 position is a critical anchor point for interacting with the hinge region of many kinases, and exploration of diverse amino substituents is a promising strategy.
-
C2 and C7 Diversification: The C2 and C7 positions offer opportunities to enhance potency and achieve selectivity through the introduction of various functional groups that can form additional interactions with the target protein.
-
Isomeric Insights: The extensive research on the furo[2,3-d]pyrimidine isomer provides a rich source of hypotheses for the SAR of furo[3,2-d]pyrimidines, though these must be experimentally validated.
While significant progress has been made, the exploration of the chemical space around the furo[3,2-d]pyrimidine core is far from complete. Future research should focus on systematic modifications at all positions of the scaffold and evaluation against a broader range of biological targets. The combination of rational drug design, guided by the SAR principles outlined here, with robust in vitro and in vivo testing will be crucial for unlocking the full therapeutic potential of this privileged heterocyclic system.
References
-
Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6786–6790. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2020). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 10(58), 35245–35266. [Link]
-
Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., El-Sabbagh, O. I., & El-Tantawy, A. I. (2021). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 11(43), 26867-26884. [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., El-Din, M. M. G., & El-Hashash, M. A. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9136-9149. [Link]
-
Gomaa, M. S., Al-Said, M. S., & El-Kashef, H. S. (2020). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Bioorganic Chemistry, 100, 103913. [Link]
-
Zhang, Y., Li, J., Zhang, L., Wu, J., & Zhang, W. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 151, 549-561. [Link]
-
El-Damasy, A. K., El-Sayed, M. A. A., & Abdel-Aziz, M. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie, 356(1), 2200426. [Link]
Sources
- 1. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
